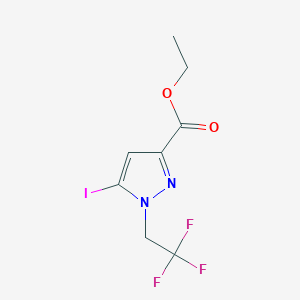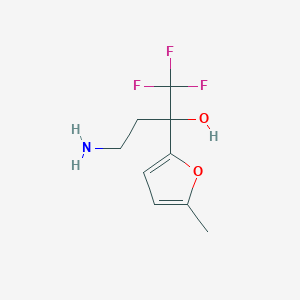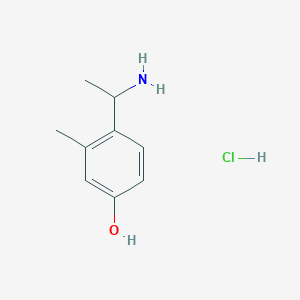![molecular formula C18H19ClN4 B2761754 3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-83-3](/img/structure/B2761754.png)
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are an emerging scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves several steps including condensation, cyclization, and methylation .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrimidine ring fused with a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines often involve nucleophilic substitution, reduction, and acylation .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines are known for their antiproliferative effects. Among them, API-1 , a derivative of pyrido[2,3-d]pyrimidin-5-one, shows promise as an antiproliferative agent . Researchers have explored its potential in inhibiting cell growth and proliferation, making it relevant for cancer therapy.
Tyrosine Kinase Inhibition
Certain pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28 , act as tyrosine kinase inhibitors. These compounds interfere with signaling pathways involved in cell growth and differentiation, making them valuable in targeted cancer therapies .
Cyclin-Dependent Kinase (CDK) Inhibition
Pyrido[2,3-d]pyrimidin-7-one derivatives have also demonstrated CDK4 inhibition. CDKs play a crucial role in cell cycle regulation, and inhibiting them can be therapeutically relevant, especially in cancer treatment .
Antibacterial Activity
While not directly related to the pyrido[2,3-d]pyrimidine core, other heterocyclic pyrimidine derivatives have shown antibacterial activity. For instance, novel 1,3-thiazolidine pyrimidine derivatives exhibited antibacterial effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi .
Anticonvulsant Properties
Although not specifically studied for our compound, pyrimidine derivatives have been investigated for their anticonvulsant activity. In vitro ion channel binding assays can shed light on their mechanisms of action .
Antinociceptive Effects
Again, while not directly tied to our compound, pyrimidine scaffolds have been explored for their antinociceptive properties. These compounds may alleviate pain and discomfort, making them relevant in pain management .
Mecanismo De Acción
Target of Action
The compound “3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase, thereby affecting the associated biochemical pathways .
Biochemical Pathways
The compound, being a pyrazolo[1,5-a]pyrimidine derivative, may affect several biochemical pathways. For instance, by inhibiting phosphodiesterase, it could potentially increase the levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in cells, affecting various cellular processes . By inhibiting dihydrofolate reductase, it could interfere with the synthesis of nucleotides, affecting DNA replication and cell division .
Pharmacokinetics
The lipophilicity of a drug can influence its adme properties . A drug’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it inhibits phosphodiesterase, it could lead to increased levels of cAMP or cGMP in cells, affecting various cellular processes . If it inhibits dihydrofolate reductase, it could interfere with the synthesis of nucleotides, affecting DNA replication and cell division .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-10-17(22-13-6-2-3-7-13)23-18(21-12)15(11-20-23)14-8-4-5-9-16(14)19/h4-5,8-11,13,22H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYXWRXSMKNSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2761673.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)
![1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2761677.png)


![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2761683.png)

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)


